molecular formula C19H16ClN3O2 B7757428 5-[Benzyl(methyl)amino]-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-[Benzyl(methyl)amino]-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B7757428
M. Wt: 353.8 g/mol
InChI Key: FQCAQWLOEDXVLQ-UHFFFAOYSA-N
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Description

This compound is a 1,3-oxazole derivative featuring a benzyl(methyl)amino group at the 5-position, a (4-chlorophenoxy)methyl substituent at the 2-position, and a carbonitrile group at the 4-position.

Properties

IUPAC Name

5-[benzyl(methyl)amino]-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-23(12-14-5-3-2-4-6-14)19-17(11-21)22-18(25-19)13-24-16-9-7-15(20)8-10-16/h2-10H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCAQWLOEDXVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(N=C(O2)COC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzyl(methyl)amino]-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Benzyl(methyl)amino Group: This step involves the nucleophilic substitution of a benzyl(methyl)amine onto the oxazole ring.

    Attachment of the 4-Chlorophenoxy Group: This can be achieved through an etherification reaction using 4-chlorophenol and an appropriate leaving group on the oxazole ring.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[Benzyl(methyl)amino]-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

5-[Benzyl(methyl)amino]-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-[Benzyl(methyl)amino]-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among 1,3-oxazole derivatives include substitutions at the 2- and 5-positions, which significantly influence electronic properties, steric bulk, and bioactivity.

Key Observations:
  • Substituent Impact on Molecular Weight: The target compound’s molecular weight (~373.8 g/mol) is lower than derivatives with bulkier groups (e.g., 419.41 g/mol for the 4-methoxyphenoxy furyl analog ), highlighting how aryl ethers and extended side chains increase mass.
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., NaOH/DMF/H₂O at 90°C for 15 minutes ) improves yields and reduces reaction times compared to conventional methods. The target compound may benefit similarly if synthesized via microwave irradiation.
  • Bioactivity Potential: While the target compound’s bioactivity is unreported, structurally related 1,3-oxazoles exhibit potent antiviral activity (e.g., EC₅₀ < 0.05 μM against HCMV ). The 4-chlorophenoxy group in the target compound may enhance lipophilicity and membrane permeability compared to methoxy or methyl substituents.

Functional Group Analysis

  • 4-Fluorobenzylamino : Introduces electronegativity, which may influence electronic interactions in biological targets.
  • 2-Position Substitutions: (4-Chlorophenoxy)methyl (target): The chloro group enhances stability and lipophilicity, favoring pharmacokinetic properties. Chloropropyl : Aliphatic chains may increase flexibility but reduce aromatic stacking interactions.

Q & A

Q. What are the optimal synthetic routes for 5-[Benzyl(methyl)amino]-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Amine alkylation : Reacting benzylmethylamine with a pre-functionalized oxazole intermediate under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Phenoxy group introduction : Coupling 4-chlorophenol derivatives via Mitsunobu or SN2 reactions, requiring anhydrous solvents (e.g., THF, DMF) and catalysts like NaH .
  • Cyano group installation : Using trimethylsilyl cyanide (TMSCN) or KCN in polar aprotic solvents . Yield optimization requires precise temperature control (0–80°C), stoichiometric ratios (1:1.2 for amine:oxazole), and purification via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can functional groups in this compound be characterized, and what analytical techniques are critical for structural validation?

  • NMR spectroscopy : ¹H/¹³C NMR identifies benzyl(methyl)amino (δ 2.8–3.2 ppm for N–CH₃), 4-chlorophenoxy (δ 6.8–7.4 ppm for aromatic protons), and oxazole ring protons (δ 8.1–8.5 ppm) .
  • IR spectroscopy : Peaks at ~2240 cm⁻¹ confirm the carbonitrile group, while 1600–1500 cm⁻¹ regions indicate aromatic C=C and C–O–C bonds .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z ~382) and fragmentation patterns .

Q. What role do the benzyl(methyl)amino and 4-chlorophenoxy groups play in modulating reactivity and bioactivity?

  • Benzyl(methyl)amino : Enhances lipophilicity, improving membrane permeability. The methyl group sterically shields the amine, reducing off-target interactions .
  • 4-Chlorophenoxy : The electron-withdrawing Cl substituent stabilizes the phenoxy group against hydrolysis and enhances π-stacking with biological targets (e.g., enzymes) .
  • Oxazole-carbonitrile core : Acts as a hydrogen-bond acceptor, critical for binding to proteins like tubulin or kinases .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding modes with biological targets, and what experimental validation is required?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., Autotaxin or tubulin). Focus on the oxazole-carbonitrile core’s orientation in hydrophobic pockets and H-bonding with residues like Asp/Glu .
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) and free energy calculations (MM-PBSA) to rank affinity .
  • Validation : Compare with X-ray crystallography (e.g., PDB: 5Q8 analogs) and competitive binding assays (SPR/ITC) .

Q. What strategies resolve contradictions between synthetic purity and observed bioactivity discrepancies?

  • Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1%. LC-MS identifies byproducts (e.g., dechlorinated or hydrolyzed derivatives) .
  • Bioassay controls : Include reference compounds (e.g., colchicine for tubulin inhibition) to normalize activity data. Replicate assays (n ≥ 3) with blinded samples reduce bias .
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., replace 4-Cl with 4-F or 4-OCH₃) to isolate contributions to activity .

Q. How does the compound’s stereoelectronic profile influence its mechanism of action in cancer cell lines?

  • Electrostatic potential maps : DFT calculations (e.g., Gaussian 16) reveal electron-deficient regions at the oxazole ring, favoring interactions with nucleophilic residues (e.g., cysteine thiols) .
  • Cell cycle analysis : Flow cytometry (PI staining) shows G2/M arrest at IC₅₀ ~1–5 μM, consistent with tubulin polymerization inhibition .
  • Resistance profiling : Compare efficacy in wild-type vs. βIII-tubulin-overexpressing cell lines to identify target specificity .

Q. What crystallographic methods are suitable for resolving this compound’s solid-state structure, and how do packing interactions affect stability?

  • Single-crystal X-ray diffraction : Use SHELXT for structure solution and SHELXL for refinement. Optimize crystal growth via vapor diffusion (e.g., DMSO/water) .
  • Packing analysis : Identify π-π stacking between benzyl and oxazole rings (3.5–4.0 Å spacing) and hydrogen bonds involving the carbonitrile group (N⋯H–O/N) .
  • Stability correlation : TGA/DSC data show decomposition >200°C, linked to strong intermolecular interactions .

Methodological Notes

  • Contradiction management : Cross-validate NMR and LC-MS data to distinguish synthetic artifacts from bioactive conformers .
  • Biological assays : Use IC₅₀ values from dose-response curves (nonlinear regression) rather than single-point measurements .
  • Data reporting : Follow FAIR principles—archive raw crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) .

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